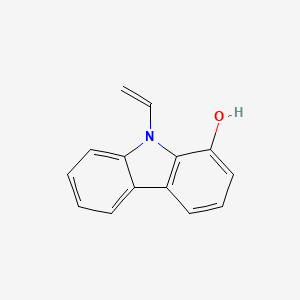

9-Ethenyl-9H-carbazol-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

680993-48-0 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

9-ethenylcarbazol-1-ol |

InChI |

InChI=1S/C14H11NO/c1-2-15-12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h2-9,16H,1H2 |

InChI Key |

MJLPPSWQCQDNSV-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=C1C(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethenyl 9h Carbazol 1 Ol: Strategic Approaches and Optimization

Direct Synthetic Pathways to 9-Ethenyl-9H-carbazol-1-OL

Direct synthetic routes to this compound would ideally involve the introduction of the ethenyl and hydroxyl groups onto the carbazole (B46965) core in a minimal number of steps. However, the regioselectivity of such direct functionalizations can be challenging to control.

Multi-Step Synthesis: Reaction Sequences and Intermediate Compound Formation

A plausible and controllable multi-step synthesis is often necessary to achieve the desired substitution pattern on the carbazole ring system. A hypothetical reaction sequence could commence with a commercially available or synthesized carbazole precursor. For instance, starting with 9H-carbazol-1-ol, the synthesis could proceed through the following key steps:

N-Vinylation: The introduction of the ethenyl (vinyl) group at the 9-position of the carbazole nitrogen is a critical step. This can be achieved through various methods, including the reaction of the carbazole with vinyl acetate (B1210297) in the presence of a palladium catalyst, or via a copper-catalyzed reaction with a vinylating agent.

Protection of the Hydroxyl Group: To prevent unwanted side reactions during subsequent steps, the hydroxyl group at the 1-position may require protection. This can be accomplished using standard protecting groups for phenols, such as a silyl (B83357) ether or a benzyl (B1604629) ether.

Functionalization and Deprotection: Following the successful introduction of the vinyl group, the protecting group on the hydroxyl function would be removed under appropriate conditions to yield the final product, this compound.

An alternative strategy could involve starting with 9H-carbazole and first introducing the vinyl group, followed by regioselective hydroxylation at the 1-position. This hydroxylation could be achieved through directed ortho-metalation, where a directing group at a neighboring position guides the introduction of the hydroxyl group.

A variety of substituted carbazole derivatives can be synthesized through multi-step reactions. For example, 3-acetyl-9-ethyl-carbazole can be synthesized by the reaction of 9-ethyl-carbazole with acetyl chloride in the presence of aluminum chloride. uobaghdad.edu.iqresearchgate.net This acetyl derivative can then be used as an intermediate to form more complex structures. uobaghdad.edu.iqresearchgate.net Similarly, other carbazole derivatives have been synthesized through reactions involving intermediates like 1,2,3,4-tetrahydro-9H-carbazole, which can be acylated and further modified. mdpi.com

| Step | Reaction | Reagents and Conditions | Intermediate Compound |

| 1 | N-Ethylation of Carbazole | Bromoethane, Potassium hydroxide, DMF, 60°C | 9-Ethyl-carbazole |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride, Dichloroethane, 0-5°C | 3-Acetyl-9-ethyl-carbazole |

| 3 | Aldol Condensation | Aromatic aldehyde, Ethanol, NaOH, Reflux | 3-(3-Phenyl-1-oxy-propen-1-yl)-9-ethyl-carbazole |

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, several catalytic transformations could be employed:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be utilized for the N-vinylation of 9H-carbazol-1-ol. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also effective for N-arylation and N-vinylation reactions and often present a more economical alternative to palladium.

Directed C-H Functionalization: Recent advances in catalytic C-H activation and functionalization could provide a more atom-economical route to introduce the hydroxyl group at the 1-position of a pre-functionalized 9-ethenyl-9H-carbazole. This approach avoids the need for pre-installed directing groups and reduces the number of synthetic steps.

Optimization of Reaction Parameters: Yield Enhancement and Selectivity Control

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction parameters is crucial. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO are often used for N-alkylation and cross-coupling reactions involving carbazoles. organic-chemistry.org

Base: The strength and nature of the base are critical, particularly in N-functionalization reactions. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. organic-chemistry.org

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization is necessary to find a balance between a reasonable reaction time and minimal side reactions.

Catalyst and Ligand: In catalytic reactions, the choice of the metal precursor and the ligand is paramount for achieving high efficiency and selectivity.

For instance, in the synthesis of 9H-carbazoles via a microwave-assisted palladium-catalyzed tandem reaction, the optimized conditions were found to be Cs2CO3 as the base and DMSO as the solvent under microwave irradiation at 180°C for 25 minutes. organic-chemistry.org

Alternative Synthetic Routes and Methodological Innovations

In addition to traditional synthetic methods, the development of more sustainable and efficient approaches is a key focus in modern chemistry.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies could be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can improve atom economy and reduce waste. nih.gov

Flow Chemistry Approaches for Continuous Production

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. nih.govuc.pt

A flow chemistry approach to the synthesis of this compound could involve pumping the starting materials and reagents through a heated reactor containing a packed bed of a heterogeneous catalyst. nih.gov This would allow for precise control over reaction conditions and could facilitate the rapid optimization of the process. The integration of in-line purification techniques could further streamline the production of the target compound. uc.pt While specific applications to this particular molecule are not documented, the principles of flow chemistry have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for this purpose. mdpi.com

Purification Strategies for this compound

The purification of this compound, a substituted carbazole derivative, is a critical step to ensure the removal of impurities such as starting materials, by-products, and catalysts from the crude reaction mixture. The presence of both a hydroxyl (-OH) group and a vinyl (-CH=CH2) group introduces specific polarity and reactivity characteristics that must be considered when selecting an appropriate purification strategy. The principal methods for purifying solid organic compounds, such as carbazole derivatives, include recrystallization and column chromatography. umass.edu

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. mt.com The ideal solvent for recrystallizing this compound would dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. umass.edu

The selection of an appropriate solvent is the first and most crucial step. For carbazole derivatives, a range of solvents can be considered, with their suitability depending on the specific substituents. Given the polar hydroxyl group and the largely nonpolar carbazole backbone, a solvent system of intermediate polarity or a mixed solvent system might be effective. rochester.edu For instance, studies on other carbazole derivatives have utilized solvents such as ethanol, isopropanol, or mixtures like ethanol-water and petroleum ether/ethyl acetate for recrystallization. uobaghdad.edu.iqnih.govnih.gov The process generally involves dissolving the crude product in a minimum amount of a near-boiling solvent, followed by slow cooling to induce the formation of pure crystals. umass.edutifr.res.in

Key steps in the recrystallization process include:

Solvent Selection: Testing various solvents to find one with a high-temperature coefficient of solubility for the target compound. umass.edu

Dissolution: Dissolving the impure solid in the minimum amount of the chosen hot solvent to create a saturated solution. tifr.res.in

Filtration (optional): If insoluble impurities or decolorizing agents like activated charcoal are present, a hot filtration step is performed. umass.edu

Crystallization: Allowing the hot, saturated solution to cool slowly and without disturbance to promote the growth of large, pure crystals. umass.edu

Crystal Collection: Isolating the purified crystals from the cold supernatant (mother liquor) by filtration, typically under suction. tifr.res.in

Washing and Drying: Rinsing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor and subsequently drying them to remove all traces of the solvent. umass.edu

| Solvent System | Boiling Point (°C) | Polarity | Common Applications for Carbazole Derivatives |

| Ethanol | 78.4 | Polar | Used for recrystallizing various functionalized carbazoles. uobaghdad.edu.iq |

| Isopropanol | 82.6 | Polar | Effective for purifying hydrazide derivatives of carbazole. nih.gov |

| Dichloromethane | 39.6 | Intermediate | Can be used for dissolving carbazoles for subsequent recrystallization by adding a non-solvent. mdpi.com |

| Ethyl Acetate/Hexane (B92381) | Variable | Variable | A common mixed-solvent system for both recrystallization and chromatography. nih.gov |

| Ethanol/Water | Variable | Polar | A mixed system where water acts as an anti-solvent for moderately polar compounds. umass.edu |

Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). nih.gov

For this compound, the polar hydroxyl group will cause it to adhere more strongly to the silica gel compared to nonpolar impurities. Therefore, a mobile phase of relatively low to intermediate polarity is typically used initially, with the polarity gradually increased to elute the desired compound. A common eluent system for carbazole derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. nih.govmdpi.com

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. uobaghdad.edu.iqnih.gov Once the appropriate fractions are collected, the solvent is removed by rotary evaporation to yield the pure this compound.

| Technique | Principle of Separation | Stationary Phase | Common Mobile Phase (Eluent) | Best For |

| Recrystallization | Differential solubility at varying temperatures. mt.com | N/A | Single or mixed solvent systems (e.g., Ethanol, Ethanol/Water). uobaghdad.edu.iqumass.edu | Removing impurities with different solubility profiles; large-scale purification. |

| Column Chromatography | Differential adsorption on a solid support. nih.gov | Silica Gel or Alumina | Gradient or isocratic mixtures (e.g., Hexane/Ethyl Acetate). nih.govnih.gov | Separating complex mixtures; achieving high purity; small to medium scale. |

In practice, a combination of these techniques may be employed. For instance, a crude product might first be purified by column chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain a highly pure, crystalline solid. nih.gov The choice and optimization of the purification strategy are essential for obtaining this compound with the purity required for its intended application.

Chemical Transformations and Functionalization Strategies Involving 9 Ethenyl 9h Carbazol 1 Ol

Reactivity of the Ethenyl Moiety in 9-Ethenyl-9H-carbazol-1-OL

The ethenyl group in this compound is susceptible to a range of reactions characteristic of vinyl compounds, particularly those involving the π-bond. These transformations provide a powerful means to elaborate the molecular structure and introduce a variety of functional groups.

Addition Reactions: Mechanistic Pathways and Product Derivatization

The electron-rich nature of the carbazole (B46965) ring system influences the reactivity of the N-vinyl group, making it amenable to various addition reactions. Electrophilic additions, for instance, would proceed through the formation of a stabilized carbocation intermediate.

Electrophilic Addition: In the presence of electrophiles (E+), the vinyl group can undergo addition. The regioselectivity of this addition is dictated by the formation of the more stable carbocation, which is typically at the carbon adjacent to the nitrogen atom due to resonance stabilization from the carbazole nucleus. The subsequent attack by a nucleophile (Nu-) yields the addition product.

A plausible mechanistic pathway involves the initial attack of the vinyl group's π-electrons on an electrophile, leading to a resonance-stabilized carbocation. This intermediate is then quenched by a nucleophile to afford the final product.

Table 1: Hypothetical Addition Reactions of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | HBr | 9-(1-Bromoethyl)-9H-carbazol-1-OL |

| This compound | H₂O, H⁺ | 9-(1-Hydroxyethyl)-9H-carbazol-1-OL |

Cross-Coupling Reactions: Expanding Structural Diversity from the Ethenyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the vinyl group of this compound can serve as a versatile handle for such transformations. Reactions like the Heck and Suzuki couplings can be envisioned to further functionalize the molecule.

Heck Reaction: The Heck reaction involves the coupling of the vinyl group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction would lead to the formation of a new carbon-carbon bond at the terminal carbon of the vinyl group, resulting in a substituted styrenyl- or dienyl-carbazole derivative.

Suzuki Coupling: In a Suzuki coupling, the vinyl group could potentially be converted to a vinylboronate ester, which can then be coupled with an aryl or vinyl halide. organic-chemistry.orglibretexts.org Alternatively, if 9-(1-haloethenyl)-9H-carbazol-1-ol were used, it could be coupled with a boronic acid. These reactions provide a route to biaryl and conjugated systems. organic-chemistry.orgthieme-connect.comnih.govexpresspolymlett.com

Table 2: Plausible Cross-Coupling Reactions Involving the Ethenyl Group

| Reaction Type | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| Heck | This compound, Iodobenzene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 9-(2-Phenylvinyl)-9H-carbazol-1-OL |

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group at the 1-position of the carbazole ring is a key site for functionalization, allowing for the introduction of a wide range of substituents through various reactions.

Esterification Reactions: Synthesis of Carbazolyl Vinyl Esters

The hydroxyl group can be readily converted into an ester moiety through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a common method. masterorganicchemistry.com Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base provides a high-yielding route to the corresponding esters.

Table 3: Representative Esterification Reactions

| Reactants | Reagent/Conditions | Product |

|---|---|---|

| This compound, Acetic Anhydride | Pyridine | 9-Ethenyl-9H-carbazol-1-yl acetate (B1210297) |

| This compound, Benzoyl Chloride | Triethylamine, CH₂Cl₂ | 9-Ethenyl-9H-carbazol-1-yl benzoate |

Etherification Reactions: Formation of Carbazolyl Vinyl Ethers

Etherification of the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 4: Examples of Etherification Reactions

| Reactants | Reagent/Base | Product |

|---|---|---|

| This compound, Methyl Iodide | K₂CO₃, Acetone | 1-Methoxy-9-ethenyl-9H-carbazole |

Oxidation and Reduction Processes at the Hydroxyl Center

The phenolic hydroxyl group is susceptible to oxidation. wikipedia.org Mild oxidizing agents can convert the hydroxyl group into a quinone-like structure, although the specific products would depend on the reaction conditions and the substitution pattern of the carbazole ring. nih.gov The formation of dimeric products through oxidative coupling is also a possibility, particularly in the presence of certain metal catalysts. acs.orgnih.gov

Reduction of the phenolic hydroxyl group is generally not a straightforward process and would require harsh conditions, often leading to the reduction of the aromatic system as well. Therefore, direct reduction of the hydroxyl group while preserving the rest of the molecule is challenging.

Table 5: Potential Oxidation Reactions

| Reactant | Oxidizing Agent | Plausible Product |

|---|---|---|

| This compound | Fremy's salt | 9-Ethenyl-9H-carbazole-1,4-dione |

Functionalization of the Carbazole Core of this compound

The carbazole moiety is a versatile scaffold in materials science and medicinal chemistry, owing to its unique electronic and photophysical properties. researchgate.net The functionalization of the carbazole core of this compound allows for the fine-tuning of these properties. This can be achieved through various chemical transformations, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications involving the nitrogen atom. The rigid, tricyclic structure of the carbazole ring can be selectively modified at several positions, enabling the synthesis of a wide array of derivatives with tailored characteristics. mdpi.com

Electrophilic Aromatic Substitution Reactions: Regioselectivity Considerations

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto the carbazole ring. The outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic system. In the case of this compound, the regioselectivity is determined by the interplay of the carbazole nucleus itself, the hydroxyl (-OH) group at the C-1 position, and the N-ethenyl (vinyl) group.

The carbazole ring system is inherently electron-rich, and electrophilic attacks typically occur at the 3, 6, and 1 positions. The nitrogen atom's lone pair contributes to the aromatic system, enhancing the electron density of the rings. However, the directing influence of the existing substituents is paramount.

Hydroxyl Group (-OH) at C-1: The hydroxyl group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. libretexts.org It significantly stabilizes the arenium ion intermediates formed during electrophilic attack at its ortho (C-2) and para (C-4) positions.

N-Ethenyl Group (-CH=CH₂): The vinyl group attached to the nitrogen atom influences the electronic properties of the carbazole core. While alkyl groups on the nitrogen are generally considered activating, the vinyl group's effect is more complex. The nitrogen lone pair can be delocalized into the vinyl's π-system, which can slightly decrease its donation into the carbazole rings compared to an N-alkyl group. Nonetheless, the primary directing influence for electrophilic attack on the rings comes from the powerful -OH group.

Considering these factors, electrophilic attack on this compound is predicted to be highly regioselective. The strong activating and directing effect of the C-1 hydroxyl group will preferentially direct incoming electrophiles to the C-2 and C-4 positions.

| Substituent/Group |

Palladium-Catalyzed Functionalizations: Peripheral Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the carbazole periphery. libretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org For a molecule like this compound, this strategy would first require the introduction of a halide (e.g., bromine or iodine) onto the carbazole core via electrophilic halogenation.

Common palladium-catalyzed reactions applicable to carbazole functionalization include:

Suzuki-Miyaura Coupling: Reaction of a halo-carbazole with a boronic acid or ester to form a C-C bond. libretexts.org

Heck Coupling: Reaction of a halo-carbazole with an alkene to introduce a new vinyl group.

Sonogashira Coupling: Coupling of a halo-carbazole with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting a halo-carbazole with an amine.

The initial halogenation step is crucial for directing the subsequent palladium-catalyzed functionalization. For instance, bromination of carbazole derivatives often occurs at the 3 and 6 positions. mdpi.com In the case of this compound, the positions for halogenation would be influenced by the directing effects discussed previously. Once halogenated, these positions become handles for introducing a wide variety of substituents. For example, the functionalization of poly(9-vinylcarbazole) has been achieved through bromination followed by a Suzuki-Miyaura reaction to attach other aromatic groups. researchgate.net

| Reaction Type |

Nitrogen Atom Reactivity: Alkylation and Acylation of the Carbazole Nitrogen

In the specific case of this compound, the nitrogen atom at position 9 is already part of a vinyl group and is, therefore, tertiary. This means it cannot undergo further direct alkylation or acylation reactions, as it lacks the acidic proton present in unsubstituted carbazole.

The reactivity of the carbazole nitrogen is fundamental to the synthesis of N-substituted derivatives, including the parent compound 9-vinylcarbazole (B74595). wikipedia.org Carbazole itself is weakly acidic and can be deprotonated by a base to form the carbazolide anion, which is a potent nucleophile. This anion readily reacts with various electrophiles.

N-Alkylation: The reaction of carbazole with alkyl halides, often under basic conditions or phase-transfer catalysis, yields N-alkylcarbazoles. researchgate.net

N-Acylation: Carbazole can be acylated using acyl chlorides or anhydrides to produce N-acylcarbazoles.

N-Vinylation: The synthesis of N-vinylcarbazole, the core structure of the subject molecule, is typically achieved by reacting carbazole with acetylene (B1199291) in the presence of a base like potassium hydroxide. chemicalbook.comgoogle.com

The nucleophilicity of the carbazole nitrogen is sensitive to substituents on the aromatic rings. The presence of strong electron-withdrawing groups, such as nitrile (-CN) groups, can decrease the nitrogen's nucleophilicity to the point where reactions like vinylation may fail. mdpi.com This highlights that while the nitrogen of this compound is unreactive to further substitution, the electronic nature of the carbazole core is critical for the initial formation of the N-vinyl bond.

| Reaction |

Polymerization and Copolymerization Studies Utilizing 9 Ethenyl 9h Carbazol 1 Ol As a Monomer

Homopolymerization of 9-Ethenyl-9H-carbazol-1-OL

The synthesis of homopolymers from this compound can be approached through several polymerization techniques. The presence of the electron-rich carbazole (B46965) ring and the vinyl group dictates the suitability of radical and cationic methods, while the demand for well-defined polymer architectures necessitates the exploration of controlled/living polymerization techniques.

Radical Polymerization: Initiator Systems and Kinetic Analysis

Free radical polymerization is a robust method for polymerizing a wide array of vinyl monomers. uomustansiriyah.edu.iq For this compound, this process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add to the vinyl group of the monomer, initiating a chain reaction. uomustansiriyah.edu.iq

The kinetics of the radical polymerization of vinyl monomers can be described by the classical rate equation:

Rp = kp[M][P•]

where Rp is the rate of polymerization, kp is the rate constant for propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. Under steady-state conditions, the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iq

Table 1: Representative Initiator Systems for Radical Polymerization of this compound This table presents hypothetical data based on typical conditions for related vinyl monomers.

| Initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Toluene | 70 | High molecular weight, broad polydispersity |

Cationic Polymerization: Mechanism and Control

The electron-rich nature of the vinyl group in carbazole derivatives makes them particularly susceptible to cationic polymerization. nih.govacs.org This method is initiated by a Lewis or Brønsted acid, which generates a carbocationic active species from the monomer. utexas.edu The propagation then proceeds via the electrophilic attack of the growing carbocationic chain end on a new monomer molecule. utexas.edu

The mechanism for the cationic polymerization of this compound is analogous to that of its parent monomer, N-vinylcarbazole (NVC). nih.govacs.org The initiation step involves the formation of a carbocation, which is stabilized by the electron-donating carbazole ring. This stability contributes to a rapid polymerization rate.

However, the hydroxyl group at the 1-position introduces a potential complication. As a nucleophilic site, it could react with the propagating carbocation, leading to chain transfer or termination, which would limit the achievable molecular weight and broaden the molecular weight distribution. To achieve a controlled polymerization, reaction conditions such as low temperatures and the use of specific initiator systems that can stabilize the propagating species are crucial. acs.org The choice of counteranion is also critical in controlling the stereochemistry and livingness of the polymerization. acs.org

Controlled/Living Polymerization Techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT)

To synthesize polymers with well-defined molecular weights, narrow polydispersities, and complex architectures, controlled/living polymerization techniques are employed.

Atom Transfer Radical Polymerization (ATRP) is a versatile controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. nih.govcmu.edu This equilibrium is mediated by a transition metal complex, commonly copper-based. cmu.edu For the ATRP of this compound, a suitable initiator (e.g., an alkyl halide with a functional group) and a catalyst system would be required. The hydroxyl group on the monomer may coordinate with the metal catalyst, potentially affecting its activity. Protection of the hydroxyl group might be necessary to achieve optimal control over the polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique that achieves control through the use of a chain transfer agent (CTA), typically a dithioester, trithiocarbonate, or xanthate. mdpi.com The choice of CTA is critical for the successful polymerization of N-vinylcarbazole and its derivatives. Trithiocarbonates have been shown to be particularly effective for NVC, providing excellent control over molecular weight and low polydispersity. For this compound, a similar approach would be applicable. The hydroxyl functionality is generally well-tolerated in RAFT polymerization, making it a promising method for producing well-defined homopolymers of this monomer. peeref.comresearchgate.net

Table 2: Comparison of Controlled Polymerization Techniques for this compound This table provides a qualitative comparison based on established principles of each technique.

| Technique | Key Components | Advantages for this Monomer | Potential Challenges |

|---|---|---|---|

| ATRP | Alkyl Halide Initiator, Transition Metal Catalyst, Ligand | Good control over architecture | Potential interaction of hydroxyl group with catalyst |

Copolymerization of this compound with Diverse Comonomers

Copolymerization allows for the tailoring of polymer properties by combining different monomer units within the same polymer chain.

Random Copolymerization: Monomer Reactivity Ratios and Microstructure Analysis

Random copolymers are synthesized by polymerizing two or more monomers together. The composition and microstructure of the resulting copolymer are determined by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r1 and r2. These ratios are defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k11) to the rate constant for it adding monomer 2 (k12), and vice versa. mdpi.com

The reactivity ratios can be determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. The Fineman-Ross and Kelen-Tüdös methods are commonly used graphical techniques to determine these ratios from experimental data. mdpi.comnih.gov

For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios would indicate the tendency for the monomers to self-propagate or cross-propagate. Based on studies of N-vinylcarbazole, it is expected that this compound would exhibit distinct reactivity ratios with different comonomers like styrenes, acrylates, or methacrylates. researchgate.net The hydroxyl group may influence these ratios through electronic effects on the vinyl group's reactivity or through specific interactions with the comonomer or solvent.

Table 3: Hypothetical Monomer Reactivity Ratios for Random Copolymerization of this compound (M1) This table presents illustrative data to demonstrate the concept of reactivity ratios.

| Comonomer (M2) | r1 | r2 | Copolymer Type |

|---|---|---|---|

| Styrene | 0.15 | 5.0 | Tends towards blocky incorporation of Styrene |

| Methyl Methacrylate | 0.05 | 4.5 | Tends towards blocky incorporation of MMA |

Block Copolymer Synthesis: Sequential Polymerization Strategies

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can be synthesized by sequential monomer addition using living polymerization techniques. nih.govcdnsciencepub.com

For this compound, controlled/living polymerization methods like RAFT are particularly well-suited for block copolymer synthesis. acs.org A typical strategy involves first polymerizing one monomer to create a living macro-chain transfer agent (macro-CTA). Then, a second monomer is added, which initiates polymerization from the active end of the macro-CTA, forming a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

For example, a poly(this compound) macro-CTA could be synthesized via RAFT polymerization. This macro-CTA could then be used to polymerize a second monomer, such as a methacrylate or an acrylate, to yield a well-defined diblock copolymer. The sequence of monomer addition is crucial and depends on the relative reactivities of the monomers and the stability of the propagating species. The resulting block copolymers would possess the properties of both constituent blocks, with the hydroxyl-functionalized carbazole block providing specific electronic, optical, or interactive functionalities.

Graft Copolymer Architectures: Surface Modification Applications

The presence of the hydroxyl group in the this compound monomer unit provides a versatile anchor point for grafting polymers onto various substrates, enabling precise control over surface properties. This is often achieved through surface-initiated controlled radical polymerization (SI-CRP) techniques. acs.org SI-CRP allows for the growth of polymer chains directly from a surface, creating a dense layer of end-tethered polymers known as a polymer brush. acs.org

Methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly employed. acs.org In a typical "grafting from" approach, a substrate (e.g., silicon wafer, metal oxide nanoparticle) is first functionalized with an initiator molecule. The substrate is then exposed to this compound monomers under polymerizing conditions, leading to the growth of polymer brushes. The hydroxyl groups on the carbazole units can further enhance adhesion or serve as sites for subsequent chemical reactions.

Surface modification with polymers of this compound can significantly alter the physicochemical properties of a substrate. For instance, grafting these polymers onto inorganic nanoparticles can improve their dispersion in organic solvents or polymer matrices, which is crucial for the fabrication of high-performance nanocomposites. In the field of organic electronics, poly(N-vinylcarbazole) (PVK) brushes have been grafted onto indium tin oxide (ITO) surfaces to create hole-transporting layers in organic photovoltaic devices, demonstrating performance comparable to standard materials. acs.org The ability to tailor surface energy, wettability, and biocompatibility opens up applications in sensors, biomedical devices, and anti-fouling coatings. nih.gov

Table 1: Examples of Surface Modification using Hydroxyl-Functionalized Carbazole Polymers

| Substrate | Polymerization Method | Grafted Polymer | Application | Research Finding |

|---|---|---|---|---|

| Iron Oxide (Fe₃O₄) Nanoparticles | Free Radical Polymerization | Poly(N-vinylcarbazole) | Magnetic Nanocomposites | Surface-initiated polymerization led to a network structure of nanoparticles threaded by polymer chains, enhancing magnetic coercivity. |

| Indium Tin Oxide (ITO) | SI-ATRP | Poly(N-vinylcarbazole) | Organic Photovoltaics | PVK brushes served as an effective hole-transporting layer, achieving a photoconversion efficiency of 2.3%. acs.org |

| Silicon Nanoparticles | Graft Polymerization | Water-Soluble Polymers | Stable Colloidal Solutions | Grafting generated stable aqueous colloidal solutions suitable for various applications. nih.gov |

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of complex monomers. wiley-vch.de For polymers derived from this compound, the pendant hydroxyl and carbazole groups serve as reactive handles for a wide variety of chemical transformations. wiley-vch.deresearchgate.net

Chemical Transformations of Residual Functional Groups

The hydroxyl (-OH) group is the primary site for post-polymerization modification. It can undergo a range of classic organic reactions, allowing for the fine-tuning of the polymer's properties.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For example, reaction with acyl chlorides or anhydrides in the presence of a base will yield ester functionalities, which can be used to attach various functional moieties, including fluorescent dyes, biocompatible segments like polyethylene glycol (PEG), or other polymers to create graft copolymers. wiley-vch.de

Urethane Linkages: Reaction with isocyanates leads to the formation of urethane linkages. This is a common reaction used in the formation of polyurethane networks and can be used to attach specific side chains to the polymer backbone. mdpi.com

Attachment of Biomolecules: The hydroxyl group can be activated (e.g., by converting it to a leaving group) to allow for the covalent attachment of biomolecules, such as peptides or DNA, for applications in biosensing or drug delivery.

The carbazole ring itself, while less reactive than the hydroxyl group, can also undergo modification, typically through electrophilic substitution at the 3 and 6 positions, although this often requires harsher conditions. mdpi.com

Crosslinking Strategies for Network Formation

The formation of a three-dimensional polymer network, or crosslinking, transforms the soluble thermoplastic polymer into an insoluble and infusible thermoset material. This process dramatically enhances mechanical strength, thermal stability, and solvent resistance. The hydroxyl groups in poly(this compound) are ideal sites for inducing crosslinking. nih.gov

Common crosslinking strategies include:

Diisocyanate Crosslinking: Bifunctional or polyfunctional isocyanates are highly effective crosslinkers for hydroxyl-containing polymers. The reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) forms a stable urethane bond, leading to a robust polyurethane network. mdpi.com

Epoxy Crosslinking: Di-epoxides can react with the hydroxyl groups, typically at elevated temperatures or in the presence of a catalyst, to form ether linkages that crosslink the polymer chains.

Melamine-Formaldehyde Resins: In industrial applications, amino resins like hexamethoxymethyl melamine (HMMM) are often used to crosslink hydroxyl-functional polymers through a condensation reaction that forms ether linkages, releasing methanol as a byproduct.

The density of crosslinks can be controlled by adjusting the amount of crosslinking agent and the reaction conditions, allowing for the tailoring of the final material's properties for specific applications, such as durable coatings, adhesives, or composite matrices. researchgate.net

Table 2: Crosslinking Approaches for Hydroxyl-Containing Polymers

| Crosslinking Agent Type | Chemical Linkage Formed | Typical Reaction Conditions | Resulting Network Properties |

|---|---|---|---|

| Diisocyanates (e.g., IPDI) | Urethane | Catalyzed (e.g., DBTL), mild to moderate temperature mdpi.com | High mechanical strength, good thermal stability |

| Di-epoxides | Ether | Elevated temperature, often with catalyst | Excellent chemical resistance, good adhesion |

| Amino Resins (e.g., HMMM) | Ether | Acid-catalyzed, elevated temperature | Hard, durable, suitable for coatings |

Advanced Computational and Theoretical Investigations of 9 Ethenyl 9h Carbazol 1 Ol and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and potential reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the ground-state properties of molecules like carbazole (B46965) derivatives.

For a molecule such as 9-Ethenyl-9H-carbazol-1-OL, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's stability and steric properties. For the related compound 9-vinylcarbazole (B74595), DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been used to determine its optimized geometry. nih.gov

Furthermore, DFT is instrumental in mapping out reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction pathways and activation energies, providing insights into the kinetic and thermodynamic feasibility of chemical transformations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. Methods like Hartree-Fock (HF) are foundational ab initio techniques.

While DFT is often the method of choice for larger systems, high-level ab initio calculations can provide benchmark results for electronic structure characterization. Studies on 9-vinylcarbazole have utilized the Hartree-Fock method with a 6-31G(d,p) basis set to investigate its electronic properties and compare them with DFT results and experimental data. nih.gov These methods are critical for obtaining a precise characterization of the electronic wavefunction, which is essential for understanding properties like electron correlation and excited states.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability.

Theoretical calculations are essential for visualizing the distribution of these orbitals and quantifying the energy gap. For 9-vinylcarbazole, the HOMO-LUMO gap has been calculated, providing insights into its electronic transitions and charge transfer capabilities. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. The analysis of electron density distribution reveals the electron-rich and electron-poor regions of the molecule, which is key to predicting sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for 9-Vinylcarbazole Note: This data is for 9-vinylcarbazole and is presented to illustrate the typical output of such calculations, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 3.6 |

| Source: Data adapted from studies on Poly(9-vinylcarbazole). ossila.com |

Computational methods are highly effective in predicting and interpreting spectroscopic data. Theoretical vibrational spectra (Infrared and Raman) can be calculated for an optimized molecular structure. By analyzing the computed vibrational frequencies and their corresponding atomic motions, each peak in the experimental spectrum can be assigned to a specific molecular vibration, such as C-H stretching, C=C bending, or ring deformations. Such detailed assignments have been performed for 9-vinylcarbazole using DFT and HF methods, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted. The calculated HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition. More advanced methods can predict the wavelengths and intensities of multiple electronic transitions, helping to interpret the UV-Vis absorption spectrum.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for 9-Vinylcarbazole Note: This table illustrates the correlation between experimental and theoretical data for a related compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| C-H Stretch (vinyl) | 3065 | 3070 |

| C=C Stretch (vinyl) | 1645 | 1648 |

| C-N Stretch | 1330 | 1335 |

| Source: Data conceptualized from findings in spectroscopic investigations of 9-vinylcarbazole. nih.gov |

Molecular Dynamics Simulations: Conformation and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Although specific MD simulation data for this compound is unavailable, the general approach would involve simulating the molecule in a vacuum or in a solvent to explore its potential energy surface. These simulations can identify the most populated conformational states and the dynamics of transitions between them, which are crucial for understanding how the molecule interacts with other molecules, such as in a crystal or in solution.

Theoretical Modeling of Self-Assembly Processes

Computational approaches, particularly those employing density functional theory (DFT) combined with van der Waals corrections, are used to model the intrinsic properties of these materials. ug.edu.gh These models can simulate the behavior of molecules during deposition and thermal annealing, predicting the resulting morphologies that are critical for the development of organic photovoltaic devices. ug.edu.gh For polymers like poly(9-vinylcarbazole) (PVK), simulations focus on how processing conditions influence structural order. ug.edu.gh Highly ordered aggregation in conjugated polymers is known to improve charge transfer and light interaction, leading to better device efficiency. ug.edu.gh While these studies primarily focus on the polymer, the foundational principles of monomer interaction and aggregation are directly applicable to understanding the self-assembly of this compound. The presence of the hydroxyl group would introduce strong, directional hydrogen bonding, a factor that would be a primary focus in theoretical models to predict its unique self-assembly behavior compared to the non-hydroxylated parent compound.

Intermolecular Interaction Energies and Packing Arrangements

Understanding the forces that govern how molecules pack in the solid state is essential for materials design. Computational studies provide detailed information on intermolecular interaction energies and preferred packing arrangements.

X-ray crystallography on derivatives of 9-Ethenyl-9H-carbazole has provided direct evidence of their solid-state structures. For instance, the crystal structures of (E)-9-[2-(trimethylsilyl)ethenyl]-9H-carbazole and (E)-9-[2-(dimethylphenylsilyl)ethenyl]-9H-carbazole have been determined, offering the first structural analyses of N-vinylcarbazole derivatives. acs.org

In a related compound, 1-(4-Fluorobenzoyl)-9H-carbazole, structural analysis revealed moderate intramolecular N-H···O hydrogen bonds and significant intermolecular π-π interactions that dictate the molecular arrangement in the crystal lattice. mdpi.com For this compound, the hydroxyl group would be expected to form strong intermolecular O-H···N or O-H···O hydrogen bonds, which would likely dominate the packing arrangement, a hypothesis that can be rigorously tested using computational energy calculations.

DFT calculations are also employed to investigate the interaction between carbazole-based polymers and other molecules, such as in poly(9-vinylcarbazole)/fullerene nanoheterojunctions, which are relevant for organic solar cells. ug.edu.gh These studies analyze the adsorption surface and packing to optimize device performance. ug.edu.gh

Table 1: Calculated Properties and Interactions for Carbazole Derivatives from Theoretical Studies

This table is generated based on data for related carbazole derivatives to infer potential properties of this compound.

| Compound/System | Computational Method | Calculated Property | Finding | Source |

| Carbazole-based Dyes | B3LYP-D3/6-311+G(2d,p) | Binding Energy (ΔEbinding) | Highly negative values (-2646 to -2934 kcal/mol) confirm high stability. | jnsam.com |

| Carbazole-based Dyes | B3LYP-D3/6-311+G(2d,p) | Hardness (η) | Values range from 2.251 to 2.362 eV, indicating high stability. | jnsam.com |

| 1-(4-Fluorobenzoyl)-9H-carbazole | X-ray Diffraction | Intermolecular Interactions | Presence of N-H···O hydrogen bonds and π-π interactions. | mdpi.com |

| Benzofuran-tethered Carbazoles | Molecular Docking | Binding Affinity (Mpro) | Scores up to -8.92 Kcal/mol indicate strong intermolecular interactions. | nih.gov |

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and reaction intermediates that are difficult to observe experimentally.

Transition State Analysis for Key Chemical Transformations

Theoretical calculations have been successfully applied to understand the reaction mechanism for forming N-vinylcarbazole derivatives. One such study investigated the transition metal-free carbazolation of alkynes catalyzed by a Frustrated Lewis Pair (FLP), B(C₆F₅)₃/carbazole. nih.gov

Using the M06-2X-D3/def2-TZVP level of theory, researchers calculated the optimized geometries for all stationary points along the reaction pathway, including reactants, intermediates, and transition states (TS). nih.gov The mechanism was found to proceed through key transition states, G13/N-TS1 and G13/N-TS2. nih.gov The study concluded that the structural strain energy of the alkyne fragment largely governs the reactivity. nih.gov Furthermore, the theoretical findings indicated that the reaction follows Hammond's postulate, where an earlier transition state corresponds to a lower activation energy. nih.gov

Table 2: Calculated Free Energies for Stationary Points in Alkyne Carbazolation

Reaction: N-carbazole + G13(C₆F₅)₃ + PhCCH → N-vinyl carbazole + G13(C₆F₅)₃. Energies are relative to isolated reactants. Data adapted from a theoretical study on a related system.

| Stationary Point | Description | Relative Free Energy (kcal/mol) | Source |

| G13/N-Cpx + PhCCH | Lewis Acid/Base Complex | -5.8 | nih.gov |

| G13/N-TS1 | First Transition State | +21.4 | nih.gov |

| G13/N-Int | Intermediate | -15.2 | nih.gov |

| G13/N-TS2 | Second Transition State | -1.7 | nih.gov |

Computational Elucidation of Polymerization Mechanisms

The polymerization of 9-Ethenyl-9H-carbazole (N-vinylcarbazole) is of significant commercial and scientific interest. mdpi.comossila.com Computational studies have provided deep mechanistic insights into how to control this process, particularly in achieving stereoregularity.

In a combined experimental and computational study of the stereoselective cationic polymerization of N-vinylcarbazole, Density Functional Theory (DFT) was used to analyze the relative energies of the growing polymer chain-end conformers. nih.gov This analysis revealed two competing elementary steps: chain-end conformation equilibration and propagation. nih.gov The relative rates of these steps, which determine the final polymer tacticity, can be influenced by factors such as monomer concentration and catalyst design. nih.gov

Different polymerization techniques have been explored, including cationic polymerization with Ziegler-Natta catalysts and controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT). mdpi.comresearchgate.net Computational models help to explain why certain catalysts or conditions favor the formation of polymers with a specific microstructure, such as an isotactic arrangement. researchgate.net For instance, in cationic polymerization, the structure of the counteranion is believed to play a critical role in stereoregulation. acs.org

Prediction of Reaction Selectivity and Catalytic Effects

Theoretical studies are highly effective at predicting how a catalyst will influence the outcome of a reaction, including its rate and selectivity.

Catalytic Effects: In the synthesis of vinyl-carbazoles via the FLP mechanism, theoretical investigations showed that various Lewis acids like B(C₆F₅)₃ and Al(C₆F₅)₃ are effective catalysts. nih.gov The calculations also predicted that catalysts with atoms that are too small (like Boron) or too large (like Thallium) can lead to poor orbital overlap due to steric effects, resulting in higher activation energies and impeding the reaction. nih.gov

Stereoselectivity: Asymmetric ion-pairing (AIP) catalysis is an emerging strategy to control stereochemistry during cationic polymerizations. nih.gov Computational studies help elucidate how a chiral counterion can direct stereoinduction by leveraging electrostatic interactions with the growing carbenium chain-end, thereby controlling the main-chain stereochemistry. nih.gov This catalyst-controlled approach allows for the synthesis of stereoregular polymers, such as isotactic poly(N-vinylcarbazole), which can exhibit different material properties compared to atactic polymers. nih.govacs.org

Site Selectivity: For reactions involving the functionalization of the carbazole ring itself, predicting the site of reaction is crucial. Advanced computational methods, including graph-convolutional neural networks, are being developed to predict site selectivity for a wide range of C-H functionalization reactions on aromatic compounds. rsc.org Such an approach allows chemists to quickly determine which reactions might proceed with high selectivity, accelerating the discovery of new synthetic routes. rsc.org

9 Ethenyl 9h Carbazol 1 Ol As a Precursor and Building Block in Advanced Organic Synthesis and Materials Research

Role in the Synthesis of Novel Carbazole-Based Architectures

There is currently a lack of available scientific literature detailing the role of 9-Ethenyl-9H-carbazol-1-OL in the synthesis of novel carbazole-based architectures.

Precursor for Oligomers and Dendrimers with Carbazole (B46965) Cores

No specific research findings were identified that describe the use of this compound as a precursor for oligomers and dendrimers with carbazole cores. The hydroxyl functionality at the 1-position could theoretically offer a reactive site for further chemical modifications, enabling the construction of complex, multi-dimensional structures. However, without experimental data, its suitability and reactivity in such synthetic strategies remain purely speculative.

Intermediate in the Formation of Macrocyclic Systems

Similarly, the application of this compound as an intermediate in the formation of macrocyclic systems has not been reported in the reviewed scientific literature. The combination of the polymerizable vinyl group and a reactive hydroxyl group could potentially be leveraged in "click" chemistry or other cyclization reactions to form novel macrocycles. Nevertheless, no published studies have explored this potential.

Contribution to the Development of Polymeric Materials

The contribution of this compound to the development of polymeric materials is not documented in existing research.

Monomer for Polymers in Organic Electronics Research

While poly(N-vinylcarbazole) (PVK) is a well-established polymer in organic electronics, there is no information available on the polymerization of this compound. The presence of a hydroxyl group could influence the electronic properties, solubility, and film-forming characteristics of the resulting polymer. For instance, it could facilitate hydrogen bonding, leading to altered intermolecular interactions and potentially impacting charge transport properties. However, without any reported polymerization studies, these remain hypothetical considerations.

Precursor for Functional Coatings and Films

The potential of this compound as a precursor for functional coatings and films is an unexplored area. The hydroxyl group could serve as an anchor for surface attachment or as a site for cross-linking, which are desirable features for developing robust and functional coatings. The specific effects on properties such as adhesion, surface energy, and environmental stability are yet to be investigated.

Synthetic Accessibility to Diverse Functional Molecules through this compound

The synthetic accessibility of this compound itself, and its subsequent use as a building block for diverse functional molecules, is not established in the scientific literature. Standard synthetic routes for N-vinylation of carbazoles exist, and methods for the hydroxylation of the carbazole ring have been reported. However, the specific combination of these functionalities in this compound and its utility as a versatile synthetic intermediate are not described.

Pathway to Fluorescent Probes and Sensors

The design of fluorescent probes and sensors relies on the principle of modulating the fluorescence output of a molecule in response to a specific analyte. The carbazole scaffold is inherently fluorescent, and modifications to its structure can significantly influence its emission properties. The hydroxyl group in this compound is particularly significant in this context.

Research has shown that hydroxycarbazole derivatives can act as effective fluorescent sensors. For instance, 1-hydroxycarbazole has been demonstrated to be a useful fluorescent sensor for anions, recognizing fluoride (B91410) and chloride ions through the formation of hydrogen bonds. nih.govnih.gov This interaction perturbs the electronic structure of the carbazole ring, leading to a detectable change in the fluorescence emission.

The synthetic pathway to fluorescent sensors based on this compound would leverage the reactivity of the hydroxyl group. This could involve:

Esterification or Etherification: The hydroxyl group can be readily converted into an ester or an ether. By attaching a specific recognition unit (e.g., a crown ether for metal ions, or a specific peptide for biological molecules) through this linkage, a targeted fluorescent sensor can be created. The binding of the analyte to the recognition unit would then trigger a conformational or electronic change, impacting the fluorescence of the carbazole core.

Hydrogen Bonding Interactions: The hydroxyl group, along with the N-H group of the carbazole, can participate in hydrogen bonding with analytes that are hydrogen bond acceptors. This interaction can lead to an enhancement or quenching of the fluorescence, forming the basis of the sensing mechanism.

The vinyl group on the 9-position allows for the incorporation of these sensing units into a polymeric structure. This can lead to the development of sensing films or nanoparticles with enhanced sensitivity and stability.

Building Block for Charge Transport Materials

In the realm of organic electronics, materials capable of efficiently transporting charge carriers (holes or electrons) are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Carbazole-based polymers, most notably poly(N-vinylcarbazole) (PVK), are well-established as effective hole transport materials. ossila.com The hole transport in these materials occurs through a hopping mechanism between the carbazole side chains.

This compound serves as a functional monomer for the synthesis of novel charge transport materials. The polymerization of this monomer, initiated through the vinyl group, would result in a polymer with pendant 1-hydroxycarbazole units. The presence of the hydroxyl group can influence the charge transport properties in several ways:

Interchain Interactions: The hydroxyl groups can form intermolecular hydrogen bonds between the polymer chains. This can lead to a more ordered packing of the polymer, which may enhance the π-π stacking of the carbazole units and facilitate more efficient charge hopping.

Energy Level Tuning: The electronic nature of the hydroxyl group can subtly modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole moiety. This tuning is crucial for matching the energy levels of other materials in an electronic device to ensure efficient charge injection and transport.

Crosslinking: The hydroxyl group can also serve as a site for crosslinking the polymer chains. This can improve the morphological stability and solvent resistance of the charge transport layer, which is a critical factor for the longevity and performance of organic electronic devices.

Below is a table summarizing the potential properties and applications of polymers derived from this compound:

| Property | Influence of 1-Hydroxy Group | Potential Application |

| Fluorescence | Can participate in hydrogen bonding, site for attaching recognition moieties. | Fluorescent sensors for ions and biomolecules. |

| Charge Transport | Can promote ordered packing through hydrogen bonding, tune energy levels. | Hole transport layers in OLEDs and organic solar cells. |

| Processability | Vinyl group allows for polymerization. | Solution-processable films and coatings for electronic devices. |

| Stability | Can be used as a site for crosslinking. | Morphologically stable and solvent-resistant thin films. |

Future Research Directions and Emerging Opportunities in 9 Ethenyl 9h Carbazol 1 Ol Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign synthetic pathways to 9-Ethenyl-9H-carbazol-1-OL is a primary area for future research. Current multistep approaches often suffer from low atom economy and reliance on harsh reagents. Future methodologies will likely focus on combining C1-hydroxylation and N-vinylation steps through innovative and sustainable catalytic systems.

Key research opportunities include:

Integrated Catalytic Systems: Designing one-pot or tandem reactions that accomplish both the formation of the 1-hydroxycarbazole core and the subsequent N-vinylation. This could involve dual-catalytic systems where, for example, a Lewis acid promotes carbazole (B46965) formation while a transition metal complex catalyzes the vinylation. rsc.org

Green N-Vinylation Techniques: Moving beyond traditional vinylation with acetylene (B1199291) wikipedia.orgslideshare.net, research into palladium-catalyzed dehydrogenative coupling (aza-Wacker type) reactions with alkenes presents a more atom-economical route. acs.orgfao.org Another promising frontier is the use of transition-metal-free methods, such as those employing Frustrated Lewis Pairs (FLPs) with catalysts like B(C₆F₅)₃, which have shown efficacy in the vinylation of carbazoles with alkynes. nih.gov

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Stage | Proposed Sustainable Methodology | Key Advantages |

|---|---|---|

| Carbazole Core Synthesis | Heterogeneous Pd-catalyzed C-H/C-H oxidative cyclization | Use of O₂ as a green oxidant; catalyst recyclability. acs.orgfigshare.com |

| C1-Hydroxylation | Biocatalytic hydroxylation using engineered P450 enzymes | High regioselectivity; mild reaction conditions. |

| N-Vinylation | Pd-catalyzed dehydrogenative coupling with ethylene | High atom economy; avoids use of acetylene. acs.org |

| N-Vinylation | Frustrated Lewis Pair (FLP) catalyzed reaction with acetylene | Transition-metal-free; mild conditions. nih.gov |

Investigation of Uncharted Reactivity Profiles and Catalytic Systems

The coexistence of a nucleophilic hydroxyl group and an electrophilic/radically reactive vinyl group on a rigid carbazole framework suggests a rich and largely unexplored reactivity profile. Future investigations will be crucial to map the chemical behavior of this compound and develop novel catalytic systems to control its transformations.

Emerging research directions involve:

Orthogonal Reactivity: Developing selective catalytic systems that can functionalize one group while leaving the other intact. This would enable the stepwise elaboration of the molecule, for instance, performing reactions at the hydroxyl group (e.g., etherification, esterification) before polymerizing the vinyl group, or vice versa.

Cooperative Catalysis: Exploring reactions where the two functional groups act in concert. The hydroxyl group could serve as a directing group or a chelating ligand for a metal catalyst, thereby controlling the regioselectivity of reactions at the vinyl group or the carbazole ring.

Novel Coupling Reactions: The phenolic nature of the hydroxyl group opens the door for oxidative coupling reactions. For example, chiral vanadium(V) complexes could be explored for the catalytic, enantioselective hetero-coupling of this compound with other phenols or naphthols, leading to axially chiral biaryl structures that are valuable in asymmetric catalysis. rsc.org

Photocatalysis: Investigating the photochemical reactivity of the molecule, where the carbazole moiety can act as a photosensitizer to trigger reactions at the vinyl group or with external substrates, opening pathways to novel cycloadditions or polymerization mechanisms.

Advanced Polymer Architecture Design and Performance Tuning through this compound Incorporation

Poly(N-vinylcarbazole) (PVK) is a well-known polymer with valuable photoconductive and thermal properties. slideshare.netmdpi.com The introduction of a hydroxyl group at the C1 position of the monomer unit provides a powerful tool for designing advanced polymer architectures and fine-tuning material properties.

Future opportunities in polymer chemistry include:

Functional Polymer Synthesis: The hydroxyl group can significantly alter the properties of PVK, potentially improving solubility, adhesion, and film-forming characteristics. Furthermore, it serves as a reactive handle for post-polymerization modification, allowing the attachment of various functional moieties to the polymer backbone. researchgate.net This could be used to create materials for sensors, drug delivery systems, or specialized coatings.

Controlled Polymer Architectures: Utilizing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization will enable the synthesis of well-defined polymers with controlled molecular weights and low dispersities. mdpi.comnih.gov These methods could be applied to create novel block copolymers, graft copolymers, and complex star-shaped or hyperbranched polymers where the hydroxyl groups can be positioned at the core or periphery of the architecture. mdpi.com

Supramolecular Assembly: The hydrogen-bonding capability of the hydroxyl group can be exploited to direct the self-assembly of polymer chains, leading to the formation of ordered nanostructures, liquid crystalline phases, or stimuli-responsive hydrogels.

Performance Tuning for Optoelectronics: The electronic properties of the carbazole unit can be modulated by the hydroxyl group. This allows for the tuning of the HOMO/LUMO energy levels of the resulting polymers, which is critical for optimizing their performance as hole-transporting layers or hosts in organic light-emitting diodes (OLEDs) and perovskite solar cells. sigmaaldrich.com

Deepening Theoretical Understanding: Integrating Machine Learning in Computational Chemistry for this compound

Computational methods are poised to accelerate the exploration of this compound chemistry by providing predictive insights into its properties and reactivity, thereby guiding experimental efforts.

Future research should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model the geometric and electronic properties of the monomer. rsc.orgiau.ir These calculations can predict its HOMO/LUMO levels, dipole moment, and vibrational spectra, and elucidate how the hydroxyl and vinyl groups electronically influence the carbazole core. acs.orgnih.gov DFT can also be used to investigate reaction mechanisms for its synthesis and subsequent transformations, providing a deeper understanding of catalyst-substrate interactions.

Polymer Property Prediction with Machine Learning: The development of data-driven machine learning (ML) models represents a significant opportunity. iastate.edugatech.edu By generating a computational database of properties for oligomers of this compound, ML algorithms can be trained to predict the bulk properties of the corresponding high-molecular-weight polymers, such as glass transition temperature (Tg), band gap, and dielectric constant. nih.govresearchgate.net This in silico screening approach can rapidly identify promising polymer structures for specific applications, reducing the time and cost of experimental work.

Transfer Learning Applications: Leveraging pre-trained ML models from existing polymer databases and fine-tuning them with a smaller, specific dataset for polymers derived from this compound. This transfer learning approach can enable accurate predictions of a diverse set of mechanical, thermal, and rheological properties even with limited experimental data. arxiv.org

Table 2: Integration of Computational and Machine Learning Approaches

| Research Area | Computational Tool | Objective and Outcome |

|---|---|---|

| Monomer Properties | Density Functional Theory (DFT) | Calculation of electronic structure (HOMO/LUMO), reactivity indices, and spectral properties to guide synthesis and reactivity studies. rsc.orgiau.ir |

| Reaction Mechanisms | DFT and Molecular Dynamics (MD) | Elucidation of synthetic pathways and catalytic cycles; prediction of transition states and activation energies. nih.gov |

| Polymer Properties | Machine Learning (ML) Models | High-throughput virtual screening; prediction of bulk properties (e.g., Tg, band gap) from monomer structure. gatech.edunih.gov |

| Material Discovery | Integrated DFT and ML Workflow | Accelerated design of novel polymers with tailored properties for targeted applications by linking quantum chemical data to predictive ML models. |

Expanding the Scope of this compound as a Versatile Synthetic Intermediate

Beyond its role as a monomer, the dual functionality of this compound makes it a powerful building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Future synthetic applications could include:

Bifunctional Linkers: Utilizing the molecule as a linker to connect different molecular entities. For example, the hydroxyl group could be tethered to a biomolecule or a solid support, while the vinyl group remains available for subsequent polymerization or addition reactions, creating functional bioconjugates or surface-grafted materials.

Diels-Alder and Cycloaddition Reactions: The electron-rich vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex, polycyclic carbazole structures that are difficult to synthesize by other means.

Platform for Derivatization: The molecule can serve as a platform for creating libraries of complex carbazole derivatives. Selective reactions at either the hydroxyl or vinyl group can be followed by further transformations, rapidly generating molecular diversity for applications in medicinal chemistry and materials science. ijpsjournal.comnih.gov The synthesis of functionalized 4-hydroxycarbazoles is a key step in accessing various carbazole alkaloids, highlighting the potential of this intermediate in natural product synthesis. bohrium.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.